molecular formula C3H6NO3P-2 B1257655 1-Aminocyclopropylphosphonate(2-)

1-Aminocyclopropylphosphonate(2-)

Cat. No.: B1257655
M. Wt: 135.06 g/mol
InChI Key: WKCJTSHOKDLADL-UHFFFAOYSA-L
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Description

1-aminocyclopropylphosphonate(2-) is an organophosphonate oxoanion resulting from the removal of two protons from the phosphonic acid group of 1-aminocyclopropylphosphonic acid. It derives from a phosphonate(2-). It is a conjugate base of a 1-aminocyclopropylphosphonate(1-).

Properties

Molecular Formula

C3H6NO3P-2

Molecular Weight

135.06 g/mol

IUPAC Name

1-phosphonatocyclopropan-1-amine

InChI

InChI=1S/C3H8NO3P/c4-3(1-2-3)8(5,6)7/h1-2,4H2,(H2,5,6,7)/p-2

InChI Key

WKCJTSHOKDLADL-UHFFFAOYSA-L

Canonical SMILES

C1CC1(N)P(=O)([O-])[O-]

Origin of Product

United States

Preparation Methods

Kabachnik-Fields Reaction Adaptations

A plausible route involves the Kabachnik-Fields three-component reaction, which couples amines, carbonyl compounds, and dialkyl phosphites to form α-aminophosphonates. For cyclopropane derivatives, cyclopropylamine reacts with a carbonyl source (e.g., formaldehyde) and diethyl phosphite under acidic or solvent-free conditions. The reaction proceeds as:

Cyclopropylamine+HCHO+(EtO)2PHO1-Aminocyclopropylphosphonate ester+H2O\text{Cyclopropylamine} + \text{HCHO} + \text{(EtO)}2\text{PHO} \rightarrow \text{1-Aminocyclopropylphosphonate ester} + \text{H}2\text{O}

Subsequent ester hydrolysis (e.g., using HCl or TMSBr) yields the free phosphonic acid. This method is widely employed for structurally related aminophosphonates, though reaction conditions (temperature, catalyst) may require optimization for cyclopropane stability.

Cyclopropanation Strategies

Alternative approaches involve post-synthetic cyclopropanation. For example, a preformed aminophosphonate could undergo [2+1] cycloaddition using Simmons-Smith reagents (e.g., CH2_2I2_2/Zn-Cu). However, this method risks side reactions due to the electrophilic nature of cyclopropanating agents and the presence of acidic α-hydrogens in phosphonates.

Deprotonation to 1-Aminocyclopropylphosphonate(2-)

The conversion of 1-aminocyclopropylphosphonic acid to its dianion requires sequential deprotonation. Phosphonic acids typically exhibit two acidic protons with pKa values near 2.0 and 7.0.

Base Selection and Reaction Conditions

  • First Deprotonation : Achieved at pH > 2 using mild bases (e.g., NaOH, K2_2CO3_3) in aqueous or alcoholic solutions.

  • Second Deprotonation : Requires stronger bases (e.g., LiOH, NaH) at pH > 7. Non-aqueous solvents (THF, DMF) are preferred to avoid hydrolysis.

The reaction can be summarized as:

C3H8NO3P2 equiv. NaOHC3H6NO3P2+2H2O\text{C}3\text{H}8\text{NO}3\text{P} \xrightarrow{\text{2 equiv. NaOH}} \text{C}3\text{H}6\text{NO}3\text{P}^{2-} + 2\text{H}_2\text{O}

Salt Formation and Isolation

Counterion choice impacts solubility and stability:

  • Alkali metal salts (Na+^+, K+^+): Highly water-soluble, isolated via solvent evaporation.

  • Organic ammonium salts (e.g., cyclohexylammonium): Precipitate selectively, enabling purification by filtration.

Purification and Isolation Techniques

Ion-Exchange Chromatography

Cation-exchange resins (e.g., Dowex 50WX8) protonate cationic impurities while allowing the dianion to elute. This method effectively removes residual amines or metal ions.

Recrystallization

Cyclohexylammonium salts of 1-aminocyclopropylphosphonate(2-) are recrystallized from ethanol/water mixtures, yielding high-purity material.

Reverse-Phase HPLC

For analytical-scale purification, C18 columns with aqueous acetonitrile gradients (0.1% TFA modifier) resolve the dianion from byproducts.

Analytical Characterization

Spectroscopic Data

  • 31P NMR^{31}\text{P NMR} : A singlet near δ 15–20 ppm confirms the phosphonate group.

  • 1H NMR^{1}\text{H NMR} : Cyclopropane protons appear as multiplet at δ 0.8–1.2 ppm; NH2_2 resonates near δ 1.5–2.0 ppm.

  • IR : P=O stretch at 1150–1250 cm1^{-1}; P-O-C at 950–1050 cm1^{-1}.

Mass Spectrometry

ESI-MS in negative mode shows the molecular ion [M–2H]2^{2-} at m/z 67.5 (calculated for C3_3H6_6NO3_3P2^{2-}: 135.03 g/mol).

X-ray Crystallography

Single-crystal analysis of the cyclohexylammonium salt reveals bond lengths and angles consistent with phosphonate dianions (P–O = 1.48–1.52 Å; O–P–O angle = 109.5°).

Applications and Derivatives

Biological Activity

As a phosphate analog, 1-aminocyclopropylphosphonate(2-) inhibits enzymes like aminotransferases and decarboxylases. Its cyclopropane ring enhances membrane permeability compared to linear analogs.

Prodrug Development

Esterification with pivaloyloxymethyl (POM) groups (Scheme 11,) enhances oral bioavailability:

C3H6NO3P2+2ClCH2OCOC(CH3)3Bis(POM) ester+2Cl\text{C}3\text{H}6\text{NO}3\text{P}^{2-} + 2\text{ClCH}2\text{OCOC}(\text{CH}3)3 \rightarrow \text{Bis(POM) ester} + 2\text{Cl}^-

Such prodrugs are hydrolyzed in vivo by esterases to release the active dianion .

Q & A

Q. What are the standard synthetic routes for 1-aminocyclopropylphosphonate(2−), and how do reaction conditions influence product purity?

The synthesis of 1-aminocyclopropylphosphonate derivatives typically involves nucleophilic substitution or cyclopropanation reactions. For example, ethyl diethoxymethylphosphonite reacts with ethyl acetamidomethylenemalonate under controlled pH (8–9) to yield phosphinic acid intermediates, which are hydrolyzed to the final product . Optimizing solvent polarity (e.g., using THF or DMF) and temperature (25–60°C) is critical to minimize side reactions like oxidation or undesired ring-opening. Purification via recrystallization or column chromatography ensures >95% purity .

Q. How can researchers confirm the structural integrity of 1-aminocyclopropylphosphonate(2−) using spectroscopic methods?

Key techniques include:

  • NMR spectroscopy : 31^{31}P NMR identifies phosphorus environments (δ = 15–25 ppm for phosphonates), while 1^{1}H/13^{13}C NMR resolves cyclopropane ring protons (δ = 1.2–1.8 ppm) and chiral centers .
  • X-ray crystallography : Resolves absolute configuration, particularly for chiral variants (e.g., (1R)-configured derivatives) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 153.12 for C4_4H12_{12}NO3_3P^-) .

Q. What are the primary biological activities associated with 1-aminocyclopropylphosphonate(2−) in model systems?

This compound exhibits:

  • Enzyme inhibition : Competes with natural substrates (e.g., alanine racemase) due to phosphonate mimicry of carboxylate groups, with IC50_{50} values in the µM range .
  • Antibacterial effects : Activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via disruption of cell wall biosynthesis .
  • Chirality-dependent specificity : The (1R)-enantiomer shows 3–5x higher activity than the (1S)-form in peptide analog studies .

Advanced Research Questions

Q. How can enantioselective synthesis of 1-aminocyclopropylphosphonate(2−) be achieved, and what chiral auxiliaries are effective?

Asymmetric synthesis uses chiral auxiliaries like 2-hydroxypinan-3-one or benzophenone imines to induce stereocontrol. For example, alkylation of phosphonate diesters with LDA (lithium diisopropylamide) and chiral bromides yields enantiomeric excess (ee) >90% . Diastereomeric ratios are validated via HPLC with chiral columns (e.g., Chiralpak IA) .

Q. How should researchers resolve contradictions in reported biological activity data for phosphonate analogs?

Discrepancies (e.g., variable IC50_{50} values across studies) may arise from:

  • Solubility differences : Use standardized buffers (e.g., PBS at pH 7.4) to ensure consistent bioavailability .
  • Assay interference : Phosphonates may chelate metal ions; include control experiments with EDTA .
  • Structural analogs : Compare only homologs with identical substituents (e.g., 1-aminocyclopropyl vs. 1-aminobutyl phosphonates) .

Q. What mechanistic insights explain the enzyme inhibition potency of 1-aminocyclopropylphosphonate(2−)?

Molecular docking and MD simulations reveal:

  • Transition-state mimicry : The phosphonate group mimics tetrahedral intermediates in enzymes like proteases or phosphatases .
  • Hydrogen-bond networks : The amino and phosphonate groups form stable interactions with catalytic residues (e.g., Ser/His/Asp triads) .
  • Cyclopropane rigidity : Restricts conformational flexibility, enhancing binding entropy .

Q. How do spectroscopic and computational data align in characterizing 1-aminocyclopropylphosphonate(2−) derivatives?

  • Vibrational spectroscopy : IR/Raman spectra correlate with DFT-calculated vibrational modes (e.g., P=O stretch at 1150–1250 cm1^{-1}) .
  • NMR chemical shifts : GIAO (gauge-independent atomic orbital) calculations predict 31^{31}P shifts within ±2 ppm of experimental values .
  • Electrostatic potential maps : Highlight nucleophilic/electrophilic regions for reactivity predictions .

Q. What environmental and safety protocols are critical when handling 1-aminocyclopropylphosphonate(2−)?

  • Waste disposal : Neutralize with 10% NaOH before incineration to avoid phosphine gas release .
  • Spill management : Use absorbents (e.g., vermiculite) and avoid water flushing to prevent drainage contamination .
  • PPE : Wear nitrile gloves and NIOSH-approved respirators during synthesis to prevent dermal/airway exposure .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for 1-Aminocyclopropylphosphonate(2−)

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature25–40°C>60°C promotes decomposition
SolventTHF/EtOH (1:1)Maximizes solubility
pH8–9Prevents phosphonate hydrolysis

Q. Table 2. Comparative Bioactivity of Phosphonate Derivatives

CompoundTarget EnzymeIC50_{50} (µM)Bacterial MIC (µg/mL)
1-AminocyclopropylAlanine racemase12.525 (S. aureus)
3-AminopropylAlkaline phosphatase45.0>100
2-AminoethylD-Ala-D-Ala ligase8.250 (E. coli)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Aminocyclopropylphosphonate(2-)
Reactant of Route 2
1-Aminocyclopropylphosphonate(2-)

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